Product packaging for Didodecyl glutarate(Cat. No.:CAS No. 26719-91-5)

Didodecyl glutarate

Cat. No.: B12645188
CAS No.: 26719-91-5
M. Wt: 468.8 g/mol
InChI Key: CSWBDZQGMLFXJL-UHFFFAOYSA-N
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Description

Didodecyl glutarate is a diester compound belonging to the class of glutarates, which are valued in research for their roles as plasticizers and polymer modifiers . As a dialkyl glutarate ester, it shares structural and functional similarities with compounds like Plasthall 7050, which is known for its application in improving the properties of acrylic-based elastomers, epichlorohydrin, hydrogenated rubber, and NBR . Glutarate esters generally contribute excellent volatility resistance and good low-temperature performance to polymer matrices, making them subjects of interest in materials science for developing products such as automotive components, conveyor belts, and fuel hoses . This chemical is provided for Research Use Only (RUO) and is intended solely for laboratory research purposes, such as fundamental scientific investigation or the development of new chemical entities and materials . It is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H56O4 B12645188 Didodecyl glutarate CAS No. 26719-91-5

Properties

CAS No.

26719-91-5

Molecular Formula

C29H56O4

Molecular Weight

468.8 g/mol

IUPAC Name

didodecyl pentanedioate

InChI

InChI=1S/C29H56O4/c1-3-5-7-9-11-13-15-17-19-21-26-32-28(30)24-23-25-29(31)33-27-22-20-18-16-14-12-10-8-6-4-2/h3-27H2,1-2H3

InChI Key

CSWBDZQGMLFXJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCCC(=O)OCCCCCCCCCCCC

Origin of Product

United States

Synthetic Methodologies for Didodecyl Glutarate and Analogous Esters

Conventional Chemical Synthesis Routes

The most common method for synthesizing diesters like didodecyl glutarate is the direct esterification of a dicarboxylic acid with an alcohol. This process typically requires a catalyst to achieve high yields and reasonable reaction rates. ijcce.ac.irchemguide.co.uk

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent formation of a tetrahedral intermediate is followed by a proton transfer from the attacking alcohol to one of the hydroxyl groups. Finally, the elimination of a water molecule and deprotonation of the resulting ester yield the final product. masterorganicchemistry.com All steps in this process are reversible. libretexts.org

The kinetics of esterification reactions are influenced by various factors. For instance, the esterification of benzoic acid with butanol catalyzed by p-toluenesulfonic acid has been shown to be first order with respect to the benzoic acid. dnu.dp.uaresearchgate.net In another study involving pentaerythritol (B129877) and acrylic acid, the activation energy for the mono-esterification step (34.57 kJ mol⁻¹) was found to be higher than that for the di-esterification step (23.23 kJ mol⁻¹), indicating that the initial esterification is more sensitive to temperature changes. tandfonline.com

Table 1: Kinetic Parameters for Analogous Esterification Reactions

Reactants Catalyst Activation Energy (kJ/mol) Reaction Order Source
Benzoic Acid + 1-Butyl Alcohol p-Toluenesulfonic Acid 58.40 (forward), 57.70 (reverse) First-order (re: Benzoic Acid) dnu.dp.uaresearchgate.net
Pentaerythritol + Acrylic Acid p-Toluenesulfonic Acid 34.57 (mono-esterification) Not specified tandfonline.com
Oleic Acid + Methanol (B129727) PTSA supported on UiO-66(Zr) 28.61 1.51 (average) rsc.org

Homogeneous acid catalysts are widely used for esterification due to their high catalytic activity under mild reaction conditions. tandfonline.com Strong acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are common choices. ijcce.ac.irchemguide.co.uk PTSA is often preferred as it is considered less corrosive and produces fewer side reactions. tandfonline.com

In a specific synthesis of this compound, the reaction was carried out between glutaric acid and dodecanol (B89629) using 4% PTSA as the catalyst. researchgate.net Similarly, high yields (85-98%) of other dicarboxylate esters have been achieved using sulfuric acid as the catalyst. ijcce.ac.ir The catalytic activity of PTSA has been demonstrated in various ester syntheses. For example, in the production of methyl caffeate, a yield of 84.0% was achieved using PTSA under optimized conditions. shd.org.rs Heterogenizing PTSA by supporting it on materials like UiO-66(Zr) can create a recyclable solid acid catalyst that effectively lowers the activation energy of the esterification process. rsc.org

In recent years, bismuth compounds have emerged as effective, non-toxic, and easy-to-handle catalysts for various organic reactions, including esterification. tandfonline.com Bismuth(III) salts such as bismuth(III) triflate (Bi(OTf)₃) and bismuth(III) chloride (BiCl₃) have shown significant catalytic activity. rsc.orgresearchgate.net

Bi(OTf)₃ has been used to convert various aliphatic and aromatic carboxylic acids into their corresponding methyl esters with good to excellent yields. tandfonline.com Research suggests that in the presence of residual water, Bi(OTf)₃ acts as a precursor that hydrolyzes to release triflic acid, which is the actual catalytic species for the esterification. tandfonline.com

Solid bismuth-containing catalysts have also been investigated. For instance, bismuth(III) oxide (Bi₂O₃) was used to catalyze the esterification of lauric acid with methanol, achieving conversions up to 87%. researchgate.netacs.org Analysis of the catalyst after the reaction revealed that the Bi₂O₃ was converted into layered bismuth carboxylates, which were identified as the true catalytic species. researchgate.netacs.org This system proved to be recyclable for at least four cycles without a significant loss of performance. researchgate.net Other novel catalysts, such as ZrOCl₂·8H₂O, have also proven efficient for the esterification of long-chain carboxylic acids and alcohols. rsc.org

Acid-Catalyzed Approaches (e.g., p-Toluenesulfonic Acid)

Process Optimization Strategies

To maximize yield and efficiency, the optimization of reaction parameters is crucial in the synthesis of diesters. This involves systematically studying the influence of various factors and employing advanced manufacturing techniques.

The key parameters that influence the outcome of an esterification reaction include temperature, catalyst concentration, and the molar ratio of reactants. mdpi.commdpi.com

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions or degradation of products. In the synthesis of neopentyl glycol dilaurate using a lipase (B570770) catalyst, increasing the temperature from 70°C to 80°C reduced the reaction time to achieve ~90% conversion from 6.5 hours to 4.5 hours. mdpi.com

Catalyst Concentration: The concentration of the catalyst directly impacts the reaction rate. For the synthesis of pentaerythritol diacrylate, the reaction rate constants increased with p-TSA concentration up to 1.12 wt%, after which the effect plateaued. tandfonline.com

Reactant Molar Ratio: As esterification is a reversible reaction, using an excess of one reactant (typically the alcohol) can shift the equilibrium towards the product side, increasing the conversion of the limiting reactant (the carboxylic acid). libretexts.org For the production of biodiesel from oleic acid, a methanol/oleic acid molar ratio of 12:1 was found to be optimal. rsc.org

Response Surface Methodology (RSM) is a statistical tool often used for modeling and optimizing these parameters to achieve the highest possible yield. ekb.egaip.org For example, in the synthesis of a diester biolubricant, a D-optimal design was used to predict that optimal conditions were a 2:1 molar ratio of oleyl alcohol to acid, a reaction temperature of 110°C, and a reaction time of 7 hours, which resulted in an 88.7% yield. researchgate.net

Table 2: Examples of Optimized Parameters in Analogous Ester Syntheses

Ester Product Catalyst Optimal Temperature (°C) Optimal Molar Ratio (Alcohol:Acid) Optimal Catalyst Conc. Final Yield/Conversion Source
Neopentyl Glycol Dilaurate Novozym® 435 (lipase) 80 Not specified 3.75% w/w ~90% mdpi.com
Oleyl 9(12)-hydroxy-10(13)-oleioxy-12(9)-octadecanoate Sulfuric Acid 110 2:1 0.7:1 (mol/mol SA:HYOOA) 88.7% researchgate.net
Fatty Acid Methyl Esters (Biodiesel) Potassium Hydroxide (B78521) 50 20% methanol by wt. 0.875% w/w 89.07% ekb.eg

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and potential for scalability and automation. rsc.orgtandfonline.com These techniques are increasingly being applied to ester synthesis.

A vortex fluidic device (VFD) has been used for the continuous flow synthesis of di-carboxylate esters at room temperature. rsc.org By controlling the rotational speed of the sample tube and the flow rate, high levels of shear stress and rapid micromixing are achieved, resulting in yields up to 90% with residence times of less than 3.5 minutes. rsc.org

Miniaturized, packed-bed continuous flow reactors have also been employed for enzymatic esterification. tandfonline.com In the synthesis of various alkyl esters using a lipase catalyst, a key parameter was the residence time of the reactants in the reactor. Lower flow rates led to longer residence times and higher conversions. For example, at a flow rate of 1 µL min⁻¹, a 95.9% conversion was achieved, whereas at 25 µL min⁻¹, the conversion dropped to 46.5%. tandfonline.com This demonstrates a significant rate enhancement compared to batch reactions, where only 3.3% conversion was seen after 10 minutes under similar conditions. tandfonline.com Telescoped continuous flow processes, where multiple reaction steps are integrated in sequence, have also been developed for the synthesis of complex ester derivatives from carboxylic acids. nih.gov

Reaction Parameter Influence and Modeling

Biocatalytic and Bio-based Synthesis Approaches for this compound and Analogous Esters

The drive towards sustainable chemistry has spurred the development of biocatalytic and bio-based methods for producing specialty chemicals like this compound. These approaches leverage enzymes and engineered microorganisms to offer greener alternatives to traditional chemical synthesis, often operating under milder conditions and utilizing renewable feedstocks. This section details the enzymatic esterification processes to form the final ester product and the metabolic engineering strategies used to produce its essential precursor, glutaric acid.

Enzymatic Esterification

Enzymatic esterification is a prominent green chemistry approach for synthesizing esters like this compound. This method typically employs lipases (EC 3.1.1.3) as biocatalysts. Lipases, which naturally catalyze the hydrolysis of triglycerides, can effectively drive the reverse reaction—esterification—in non-aqueous or micro-aqueous environments. rsc.orgacs.orgnih.gov The synthesis of this compound via this route involves the direct esterification of glutaric acid with dodecanol.

The use of immobilized lipases is particularly advantageous, enhancing catalyst stability, reusability, and simplifying product purification. nih.govmdpi.com Lipases can be immobilized on various supports, such as nylon, Celite, or methacrylic resins. acs.orgnih.govpan.olsztyn.pl For instance, research on the synthesis of other long-chain esters has demonstrated the feasibility of these reactions. One study detailed the successful lipase-catalyzed esterification of 1-dodecanol (B7769020) and 1-dodecanoic acid using lipase immobilized on controlled-pore glass beads in various organic solvents, including hexane (B92381) and heptane. nist.gov

The reaction mechanism for lipase-catalyzed esterification, particularly in non-aqueous media, often follows a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acid to form an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester and regenerate the enzyme. mdpi.comresearchgate.net Key parameters influencing the reaction include the choice of solvent, water activity, temperature, and the molar ratio of substrates. nih.govresearchgate.net For example, in the synthesis of dioctyl glutarate (DOG), a structurally similar plasticizer, bio-based glutaric acid was successfully used, demonstrating the applicability of biocatalytically derived precursors in subsequent esterification steps. rsc.org

Several lipase sources are commonly used, with Candida antarctica lipase B (CALB), often immobilized and known by the trade name Novozym 435, being one of the most effective and widely studied for polyester (B1180765) and diester synthesis. beilstein-journals.org Research on the polycondensation of dicarboxylic acids with diols using CALB has shown that high molecular weight polyesters can be obtained, indicating the enzyme's efficiency in forming ester linkages with di-acids like glutaric acid. beilstein-journals.org

Table 1: Research Findings on Enzymatic Esterification of Analogous Esters

Catalyst Substrates Product Key Findings Reference(s)
Immobilized Candida cylindracea lipase Ethanol, Propionic Acid Ethylpropionate Achieved reaction rate of 0.017 mol/h per gram of immobilized protein; catalyst retained one-third of activity after 72 days. nih.gov
Immobilized lipase on controlled-pore glass beads 1-Dodecanol, 1-Dodecanoic Acid Dodecyl dodecanoate Equilibrium constants were determined in various organic solvents at 298.15 K. nist.gov
Candida antarctica lipase B (CALB) Dicarboxylic acids, N-alkyldiethanolamines Poly(amine-co-ester)s High molecular weight polymers were obtained in a two-step procedure. beilstein-journals.org

Metabolic Engineering for Glutaric Acid Precursor Production

The production of this compound relies on the availability of its precursor, glutaric acid. Metabolic engineering of microorganisms offers a sustainable route to produce this C5 dicarboxylic acid from renewable feedstocks like glucose. kaist.ac.kr Significant research has focused on engineering strains of Corynebacterium glutamicum and Escherichia coli for high-titer glutaric acid production. kaist.ac.krpnas.orgnih.gov

In Corynebacterium glutamicum, a bacterium known for its high-level production of L-lysine, researchers have successfully engineered pathways to convert this amino acid into glutaric acid. kaist.ac.krpnas.org The synthetic pathway typically involves introducing genes from Pseudomonas putida, such as those encoding L-lysine monooxygenase (davB) and 5-aminovaleramide amidohydrolase (davA), along with endogenous or heterologous genes for 5-aminovalerate aminotransferase (gabT) and succinate-semialdehyde dehydrogenase (gabD). pnas.orgnih.gov

One notable study developed an L-lysine-overproducing C. glutamicum strain by systematically engineering the metabolic pathways. pnas.orgnih.gov This involved optimizing the expression of the key pathway enzymes and identifying and overexpressing a newly discovered glutaric acid exporter (encoded by ynfM) to enhance secretion. pnas.orgnih.gov Through fed-batch fermentation, this engineered strain produced an exceptionally high titer of 105.3 g/L of glutaric acid from glucose in 69 hours, with no byproducts. pnas.orgnih.gov Other strategies in C. glutamicum have included codon optimization of heterologous genes and fusing a His6-tag to the DavB enzyme to improve production, achieving titers of 24.5 g/L. nih.gov

Similarly, Escherichia coli has been engineered to produce glutaric acid. One approach involved establishing a novel biosynthetic pathway by combining a "+1" carbon chain extension pathway from α-ketoglutarate with an α-keto acid decarboxylation pathway. acs.org This de novo route yielded 0.42 g/L of glutarate from glucose. acs.org Another strategy in E. coli utilized the 5-aminovalerate (AMV) pathway and focused on optimizing fermentation conditions, specifically the nitrogen source feeding strategy. nih.gov This led to a significantly improved production of 53.7 g/L of glutaric acid in a 30 L fed-batch fermentation process. nih.govresearchgate.net

Table 2: Research Findings on Metabolic Engineering for Glutaric Acid Production

Engineered Microorganism Key Genetic Modifications / Strategy Feedstock Titer Achieved Reference(s)
Corynebacterium glutamicum BE strain Overexpression of davA, davB (P. putida), gabT, gabD (C. glutamicum), and ynfM exporter. Glucose 105.3 g/L pnas.orgnih.gov
Corynebacterium glutamicum Expression of davTDBA genes (P. putida); N-terminal His6-tagged DavB. Glucose 24.5 g/L nih.gov
Corynebacterium glutamicum Heterologous expression of P. putida davTDBA genes; dual-vector system. Glucose 65.6 g/L rsc.org
Escherichia coli LQ-1 Based on 5-aminovalerate (AMV) pathway; novel nitrogen source feeding strategy. Glucose 53.7 g/L nih.govresearchgate.net

Chemical Reactivity and Transformation Mechanisms of Didodecyl Glutarate

Hydrolytic Degradation Mechanisms

Hydrolysis, or the cleavage of chemical bonds by the addition of water, is a primary degradation pathway for esters like didodecyl glutarate. libretexts.orglibretexts.org This reaction breaks the ester linkage, yielding the parent carboxylic acid (glutaric acid) and alcohol (dodecanol). The rate and mechanism of hydrolysis are highly dependent on the pH of the environment and the presence of catalysts. libretexts.orglibretexts.org

The hydrolysis of esters can be significantly accelerated by the presence of an acid or a base. viu.ca

Base-Catalyzed Hydrolysis (Saponification): Under basic or alkaline conditions, a hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the dodecanolate anion (⁻OR'). The dodecanolate subsequently deprotonates the newly formed glutaric acid. This final acid-base step is essentially irreversible and drives the reaction to completion. chemistrysteps.com The final products are an alcohol (dodecanol) and a carboxylate salt (glutarate salt). libretexts.org Because the base is consumed in the reaction to form the salt, it is a reactant rather than a true catalyst. libretexts.org This process is also known as saponification. chemistrysteps.com

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst/Reactant Acid (e.g., H₂SO₄, HCl) acts as a catalyst.Base (e.g., NaOH, KOH) acts as a reactant.
Mechanism Protonation of carbonyl oxygen followed by nucleophilic attack of water.Direct nucleophilic attack by hydroxide ion on the carbonyl carbon.
Reversibility Reversible. libretexts.orgIrreversible, as the final step forms a stable carboxylate salt. chemistrysteps.com
Products Glutaric Acid and Dodecanol (B89629). libretexts.orgA Glutarate Salt and Dodecanol. libretexts.org

Enzymes, particularly lipases, are highly efficient catalysts for the hydrolysis of esters in biological systems. Lipases are esterases that act on the ester bonds of lipids. The enzymatic hydrolysis of this compound would involve the enzyme's active site binding to the substrate and facilitating the cleavage of the ester bonds.

Research on various esters indicates that lipases are capable of hydrolyzing a wide range of substrates. Studies have shown that lipases can hydrolyze triacylglycerols, and their activity is influenced by the chain length of the fatty acids. nih.gov For instance, some lipases hydrolyze substrates with longer fatty acid chains more rapidly. nih.gov A specific chromogenic substrate for lipase (B570770) activity assays, 1,2-o-dilauryl-rac-glycero-3-glutaric acid-(6'-methylresorufin) ester (DGGR), is a glutaric acid diester. nih.gov The cleavage of this substrate by lipase to yield glutaric acid and a chromophore demonstrates the specific ability of lipases to recognize and cleave glutarate esters. nih.gov Therefore, it is highly probable that lipases can mediate the hydrolysis of this compound, breaking it down into glutaric acid and dodecanol.

Acid- and Base-Catalyzed Hydrolysis

Oxidative Stability and Mechanisms

Oxidative stability refers to a substance's resistance to degradation by oxidation, a critical parameter for materials like lubricants and plasticizers. The oxidation of esters typically involves the formation of free radicals at positions susceptible to hydrogen abstraction, often the carbon atoms adjacent to the ester oxygen (alpha-carbons) or along the alkyl chain.

This compound demonstrates high oxidative stability. researchgate.net Studies comparing it with other glutaric acid diesters, such as dioctyl glutarate and didecyl glutarate, show that its stability is significant. researchgate.net The oxidative stability of this compound is reported to be greater than 187°C. researchgate.net This high stability is attributed to its saturated, long aliphatic chains. The absence of double bonds in the dodecyl chains means there are no readily oxidizable allylic protons, which significantly increases resistance to oxidation compared to unsaturated esters. researchgate.net

PropertyDioctyl GlutarateDidecyl GlutarateThis compound
Oxidative Stability (°C) > 187> 187> 187
Flash Point (°C) 180196210 researchgate.net
Pour Point (°C) -21-1827
Viscosity Index (VI) 170182194 researchgate.net
Data sourced from Salma et al. (2019). researchgate.net

Thermal Decomposition Pathways

Thermal decomposition involves the breakdown of a compound at elevated temperatures. For this compound, the decomposition process would involve the cleavage of its covalent bonds. The ester linkages are typically the most thermally labile sites. Research on the thermal decomposition of various organic compounds, including amino acids and other esters, shows that common volatile products include water, carbon dioxide, and ammonia (B1221849) (if nitrogen is present). researchgate.net

This compound exhibits high thermal stability, as indicated by its high flash point of 210°C. researchgate.net At temperatures exceeding its decomposition threshold, the primary pathway would likely be the scission of the ester bond through a mechanism such as a beta-hydride elimination, if sterically feasible, leading to the formation of an alkene (dodec-1-ene), a carboxylic acid (glutaric acid), and subsequent decomposition products. Other radical-based mechanisms could lead to the cleavage of C-C or C-O bonds, resulting in a complex mixture of smaller alkanes, alkenes, acids, and CO₂. The long dodecyl chains could also undergo cracking to form smaller hydrocarbon fragments.

Interfacial Phenomena in Polymer Composites

In polymer composites, this compound can function as a plasticizer. ontosight.ai Plasticizers are additives that increase the flexibility and workability of a material by reducing the intermolecular forces between polymer chains. The introduction of this compound into a polymer matrix affects the interfacial phenomena between the polymer chains and between the polymer and any fillers or reinforcements. semanticscholar.org

The long, nonpolar dodecyl chains of this compound can interact favorably with nonpolar polymer backbones (e.g., in polyvinyl chloride or polyolefins) through van der Waals forces. This separates the polymer chains, lowers the glass transition temperature, and increases chain mobility. The polar ester groups can interact with polar segments of a polymer or with the surface of inorganic fillers. nih.gov This dual nature allows it to act as an interfacial agent or compatibilizer in some blends, improving adhesion between dissimilar phases. nih.govmdpi.com The presence of this compound at the interface can reduce interfacial tension, promote better dispersion of fillers, and prevent polymer chain detachment or "degrafting" by modifying interfacial swelling characteristics. semanticscholar.orgdigitellinc.com

Advanced Spectroscopic and Analytical Characterization of Didodecyl Glutarate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like didodecyl glutarate. rsc.org By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework, connectivity, and the spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that map the hydrogen and carbon skeletons of a molecule, respectively. For this compound, these methods confirm the successful esterification of glutaric acid with dodecanol (B89629) by identifying the characteristic chemical shifts associated with the protons and carbons in the final structure. researchgate.net

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the two dodecyl ester chains and the glutarate backbone are clearly resolved. A key indicator of ester formation is the triplet signal appearing at approximately 4.05 ppm, which is attributed to the methylene (B1212753) protons (-O-CH₂ -) directly attached to the ester oxygen atoms. The protons of the central glutarate chain appear as a triplet at around 2.40 ppm and a multiplet at 1.95 ppm. The long methylene chains of the dodecyl groups produce a large, overlapping signal around 1.25 ppm, while the terminal methyl protons (-CH₃) are observed as a triplet near 0.88 ppm. researchgate.net

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework. The formation of the ester linkage is evidenced by the carbonyl carbon (C=O) signal at approximately 173.2 ppm. The carbon of the methylene group attached to the ester oxygen (-O-C H₂-) resonates at about 65.0 ppm. The carbons of the glutarate backbone appear at 33.8 ppm and 20.3 ppm, while the various carbons of the long dodecyl chains produce a series of signals between 14.1 and 31.9 ppm. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Assignment
4.05 Triplet -O-CH₂ - (Ester linkage)
2.40 Triplet α-CH₂ (Glutarate)
1.95 Multiplet β-CH₂ (Glutarate)
1.60 Multiplet -O-CH₂-CH₂ - (Dodecyl)
1.25 Multiplet -(CH₂ )₉- (Dodecyl chain)
0.88 Triplet -CH₃ (Terminal methyl)

Data sourced from Salma et al. (2019). researchgate.net

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Assignment
173.2 C =O (Ester carbonyl)
65.0 -O-C H₂- (Ester linkage)
33.8 α-C H₂ (Glutarate)
31.9 - 22.7 -(C H₂)₁₀- (Dodecyl chain)
20.3 β-C H₂ (Glutarate)
14.1 -C H₃ (Terminal methyl)

Data sourced from Salma et al. (2019). researchgate.net

Two-Dimensional (2D) NMR Techniques

To further resolve structural complexities and unambiguously assign signals, especially in molecules with overlapping resonances, two-dimensional (2D) NMR techniques are employed. nih.gov These methods plot spectral data across two frequency axes, revealing correlations between nuclei. slideshare.net

For a molecule like this compound, several 2D NMR experiments would be highly informative:

COSY (Correlation Spectroscopy): This homonuclear technique correlates protons that are coupled to each other, typically through two or three bonds. nih.gov A COSY spectrum of this compound would show cross-peaks connecting the triplet at 4.05 ppm (-O-CH₂-) with the multiplet at 1.60 ppm (-O-CH₂-CH₂-), confirming their adjacency in the dodecyl chain. Similarly, it would verify the connectivity within the glutarate backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. mdpi.com An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, for example, showing a cross-peak between the proton signal at 4.05 ppm and the carbon signal at 65.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). nih.gov It is particularly powerful for identifying connections across quaternary carbons or heteroatoms. In this compound, an HMBC experiment would show a correlation between the methylene protons at 4.05 ppm (-O-CH₂-) and the carbonyl carbon at 173.2 ppm (C=O), providing unequivocal evidence of the ester bond.

Hyperpolarized NMR for Polymer Conformation

Hyperpolarized NMR is an advanced technique that dramatically enhances NMR signal intensity, sometimes by several orders of magnitude. acs.orgnih.gov This sensitivity boost allows for the study of systems at very low concentrations or the observation of nuclei that are typically difficult to detect. nih.gov One application is in the study of polymer structure and conformation. researchgate.net

While no specific studies on this compound using hyperpolarized NMR have been reported, the technique holds significant potential. This compound can be considered a monomer unit for long-chain aliphatic polyesters. acs.org Understanding the conformational preferences (e.g., folded vs. extended states) of these flexible long-chain molecules is crucial for predicting the properties of the resulting polymers. Hyperpolarized NMR could be used to study the conformation of this compound in solution or as part of a larger polymer assembly, providing insights that are inaccessible with conventional NMR due to low sensitivity or complex spectral overlap. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR)

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, probe the vibrational modes of molecules. jsscacs.edu.in When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies, resulting in a unique spectral fingerprint that can be used to identify functional groups. innovatechlabs.commt.com

The FTIR spectrum of this compound provides clear evidence for its formation. researchgate.net The most prominent and diagnostic absorption band is the strong C=O stretching vibration of the ester group, which appears at approximately 1738 cm⁻¹. The absence of a broad O-H stretching band (typically around 3300-2500 cm⁻¹) from the carboxylic acid of glutaric acid confirms that the esterification reaction has gone to completion. Additionally, the presence of a strong C-O stretching vibration at 1173 cm⁻¹ further confirms the ester functionality. The peaks corresponding to C-H stretching in the long alkyl chains are observed in the 2850-2950 cm⁻¹ region. researchgate.net

Table 3: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
2923 Strong Asymmetric C-H Stretch Alkane (-CH₂-)
2853 Strong Symmetric C-H Stretch Alkane (-CH₂-)
1738 Strong C=O Stretch Ester
1173 Strong C-O Stretch Ester

Data sourced from Salma et al. (2019). researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Characterization

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. thermofisher.com It provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural information. ru.nl For this compound (C₂₉H₅₆O₄), the expected molecular weight is approximately 468.75 g/mol . nist.gov When analyzed by MS, the molecule would be ionized and the resulting molecular ion peak would be detected. The fragmentation pattern would likely involve cleavage at the ester linkages, leading to fragments corresponding to the dodecyl groups and the glutarate core.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. japsonline.com It is ideal for separating and identifying volatile and semi-volatile compounds in a mixture. oregonstate.edu

In a GC-MS analysis of this compound, the compound is first vaporized and passed through a long capillary column (e.g., a DB-5MS column). d-nb.info The compound interacts with the stationary phase of the column, and its retention time—the time it takes to travel through the column—is a characteristic property. nist.gov After eluting from the GC column, the purified compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a definitive identification. This technique is crucial for confirming the purity of a synthesized sample of this compound and for detecting it in complex matrices. acs.org The NIST database indicates a retention index for this compound, which aids in its identification in GC analyses. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This method is highly sensitive and precise, making it a valuable tool for the detection, identification, and mass determination of chemical components. researchgate.net In the context of analyzing compounds like this compound, LC-MS offers a robust platform for both qualitative and quantitative assessments. researchgate.net

The process involves introducing a sample, which is then separated by the liquid chromatography component before being ionized and analyzed by the mass spectrometer. researchgate.net This tandem approach is particularly useful for complex mixtures, as it allows for the separation of individual components before they are subjected to mass analysis. wikipedia.org The development of electrospray ionization (ESI) as an interface has made LC-MS a routine and robust technique for a wide array of biological molecules. nih.gov

Key Research Findings:

While specific studies detailing the LC-MS analysis of this compound are not widely available, the principles of LC-MS can be applied to understand its expected behavior. For instance, in the analysis of related compounds like D- and L-2-hydroxyglutaric acid, a stable isotope dilution multiple reaction monitoring method using LC-MS/MS has been effectively employed. nih.gov This demonstrates the technique's high accuracy and precision for glutarate derivatives. nih.gov

ParameterDescriptionRelevance to this compound Analysis
Mobile Phase A solvent that moves the sample through the chromatography column.The choice of mobile phase (e.g., water-acetonitrile or water-methanol mixtures) would be critical for achieving optimal separation of this compound from any impurities. researchgate.net
Stationary Phase The material within the chromatography column that interacts with the sample components.A C18 or similar hydrophobic stationary phase would likely be used to retain the nonpolar dodecyl chains of the molecule.
Ionization Source The component that converts the separated sample molecules into ions.Electrospray ionization (ESI) would be a suitable soft ionization technique to minimize fragmentation of the this compound molecule. wikipedia.org
Mass Analyzer The part of the mass spectrometer that separates ions based on their mass-to-charge ratio.A triple quadrupole mass spectrometer could be used for targeted analysis and quantification. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for producing ions from macromolecules and other large molecules with minimal fragmentation. wikipedia.org In this method, a high voltage is applied to a liquid to create an aerosol, which then leads to the formation of ions. wikipedia.org This technique is advantageous because it often results in the observation of the molecular ion or a pseudo-molecular ion, providing clear information about the molecular weight of the analyte. wikipedia.org

For a compound like this compound, ESI-MS would be expected to produce a protonated molecule, [M+H]+, or adducts with other cations present in the solvent, such as sodium [M+Na]+ or ammonium (B1175870) [M+NH4]+. The ability of ESI to transfer solution-phase information into the gas phase is another significant advantage. wikipedia.org

Detailed Research Findings:

Direct ESI-MS studies on this compound are not prevalent in the reviewed literature. However, the application of ESI-MS to similar molecules, such as fatty acid methyl esters (FAMEs) in biodiesel, has shown promise for quantification. rsc.org This suggests that ESI-MS could be a viable technique for both the qualitative identification and quantitative analysis of this compound. Coupling ESI with tandem mass spectrometry (ESI-MS/MS) can provide further structural information by inducing fragmentation of the parent ion. wikipedia.org

Ion TypeExpected m/z for this compound (C29H56O4, Mol. Wt. 468.75)Description
[M+H]+ ~469.76Protonated molecule, commonly observed in positive ion mode.
[M+Na]+ ~491.74Adduct with a sodium ion, often present as a trace impurity.
[M+NH4]+ ~486.80Adduct with an ammonium ion, can be intentionally added to the mobile phase. nih.gov

Chromatographic Separation Methods

Chromatographic methods are fundamental for the separation and purification of chemical compounds. For a diester like this compound, several chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of compounds. researchgate.net It operates on the principle of passing a sample mixture through a column containing a stationary phase, with a liquid mobile phase carrying the sample along. researchgate.net The separation is based on the differential interactions of the sample components with the stationary and mobile phases.

For this compound, a reversed-phase HPLC method would be most appropriate due to the long alkyl chains. In this setup, a nonpolar stationary phase (like C18) is used with a more polar mobile phase. The nonpolar nature of this compound would cause it to be strongly retained on the column, allowing for effective separation from more polar impurities.

Research Findings:

While specific HPLC methods for this compound are not detailed in the provided search results, the general principles of HPLC for fatty acid analysis are well-established. hplc.eu For instance, HPLC is a key technique for separating fatty acid isomers and can be used for preparative separation. hplc.eu The detection in HPLC can be achieved through various detectors, including UV-Vis (if the molecule has a chromophore), refractive index (RI), or by coupling to a mass spectrometer (LC-MS). researchgate.net

HPLC ParameterTypical Conditions for a Diester like this compound
Column Reversed-phase C18 or C8
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water gradient
Detector RI, ELSD (Evaporative Light Scattering Detector), or MS
Flow Rate 1.0 mL/min
Column Temperature Ambient to slightly elevated (e.g., 30-40 °C)

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. libretexts.org In GC, the mobile phase is an inert gas (the carrier gas), and the stationary phase is a high-boiling-point liquid coated on a solid support within a column. libretexts.org The sample is vaporized in a heated injection port and carried through the column by the carrier gas. reddit.com Separation occurs based on the differential partitioning of the components between the stationary and mobile phases.

Given the relatively high molecular weight and boiling point of this compound, a high-temperature GC method would be necessary. The instrument would require a heated injection port to ensure complete vaporization and an oven to maintain the column at a temperature sufficient to elute the compound in a reasonable time. infitek.com

Research Findings:

Specific GC analysis of this compound is not explicitly detailed in the search results. However, a novel GC method has been developed for the quantification of sodium dodecyl sulfate (B86663) (SDS) by converting it to 1-dodecanol (B7769020) in the GC injection port. nih.gov This indicates that with the right conditions, large dodecyl-containing molecules can be analyzed by GC.

GC ParameterTypical Conditions for this compound Analysis
Column High-temperature capillary column (e.g., polysiloxane-based)
Carrier Gas Helium or Nitrogen libretexts.org
Injection Port Temperature High enough to ensure rapid vaporization (e.g., >300 °C)
Oven Temperature Program Ramped from a lower temperature to a high final temperature (e.g., up to 350 °C)
Detector Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS)

Size Exclusion Chromatography (SEC) for Polymeric Derivatives

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their size in solution. shimadzu.com This technique is particularly useful for characterizing the molecular weight distribution of polymers. shimadzu.com The separation mechanism involves a column packed with porous material. Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. shimadzu.com

If this compound were used as a monomer or a component in the synthesis of a polyester (B1180765) or other polymer, SEC would be a critical tool for characterizing the resulting polymeric derivatives. nih.gov It would provide information on the average molecular weight and the polydispersity of the polymer sample.

Research Findings:

While there is no specific mention of SEC for polymeric derivatives of this compound, the principles of SEC are broadly applicable to a wide range of polymers, including branched polymers and polysaccharides. nih.gov The choice of mobile phase and column packing depends on the solubility and nature of the polymer. For synthetic polymers, an organic solvent and a hydrophobic stationary phase are typically used. shimadzu.com

SEC ParameterDescription
Exclusion Limit The molecular weight above which all molecules elute at the same time because they are too large to enter any pores. shimadzu.com
Permeation Limit The molecular weight below which all molecules elute at the same time because they can all fully explore the pore volume. shimadzu.com
Calibration A calibration curve is typically generated using polymer standards of known molecular weights to relate elution volume to molecular weight.

Electrochemical and Interfacial Characterization

Electrochemical characterization techniques can be employed to study the redox properties and interfacial behavior of molecules. While this compound itself is not electrochemically active in the typical sense, its derivatives or its behavior at interfaces could be investigated using these methods. For instance, if it were part of a system forming a film or a self-assembled monolayer, electrochemical techniques could probe the properties of that interface.

Techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are used to characterize the electrochemical performance of materials. nih.gov These methods could be applied to systems where this compound is a component of an electrolyte or forms a layer at an electrode surface.

Research Findings:

The literature search did not yield specific electrochemical studies on this compound. However, related research on the electrochemical characterization of branched viologen derivatives demonstrates how these techniques are used to study film formation and redox reactions. researchgate.net Similarly, studies on the interfacial characterization of hybrid solid-liquid electrolytes use techniques like EIS to investigate impedance at interfaces. ox.ac.uk These approaches could be adapted to study systems involving this compound if it were incorporated into an electrochemically relevant system.

TechniqueInformation ProvidedPotential Application to this compound Systems
Cyclic Voltammetry (CV) Information about redox potentials and electrochemical reversibility.Could be used to study electroactive derivatives of this compound.
Electrochemical Impedance Spectroscopy (EIS) Information about the resistance and capacitance of an interface. ox.ac.ukCould characterize a film or layer of this compound at an electrode-electrolyte interface.
Interfacial Tension Measurements Information about the behavior of a compound at a liquid-liquid or liquid-air interface.Could provide insights into the surfactant-like properties of this compound.

Surface Tension Measurements and Interfacial Phenomena

Surface tension measurements are fundamental to characterizing the surface activity of compounds like this compound. These measurements quantify the ability of a substance to reduce the surface tension of a liquid, typically water. nih.gov The reduction in surface tension is a direct consequence of the adsorption of surfactant molecules at the liquid-air interface. mdpi.com

For this compound, its amphiphilic nature, arising from the two long hydrophobic dodecyl chains and the more polar glutarate ester core, predicts significant surface activity. Although specific surface tension data for this compound is scarce, studies on other long-chain dialkyl esters and non-ionic gemini (B1671429) surfactants offer a strong basis for predicting its behavior. researchgate.netresearchgate.net

Non-ionic gemini surfactants are known for their high efficiency in reducing surface tension at very low concentrations. nih.gov They often exhibit much lower CMCs and can achieve lower surface tension values (γ_CMC) compared to their single-chain counterparts. The two alkyl chains allow for more effective packing at the interface, leading to a greater reduction in surface free energy. researchgate.net

Research on a series of non-ionic gemini surfactants has shown that increasing the length of the hydrophobic chains leads to a decrease in the CMC and, in some cases, a lower γ_CMC. nih.gov For example, a study on polyethenoxy di-octadecenoate (GSC18) reported a CMC of 0.381 x 10⁻⁴ M. nih.gov Given that this compound possesses two C12 chains, it is expected to be a highly effective surfactant.

The interfacial phenomena associated with this compound would include its adsorption at liquid-liquid and solid-liquid interfaces. This property is crucial for applications such as emulsification and dispersion. researchgate.net The molecule's structure would allow it to orient at an oil-water interface, reducing interfacial tension and stabilizing emulsions. The effectiveness of this stabilization would depend on the packing density of the molecules at the interface and the interactions between the dodecyl chains in the oil phase and the glutarate group in the aqueous phase.

Table 2: Surface Properties of Related Non-ionic Gemini Surfactants This table provides representative data for analogous surfactants to infer the potential properties of this compound.

SurfactantCMC (mol/L)Surface Tension at CMC (γ_CMC, mN/m)
Polyethenoxy di-dodecanoate (GSC12)Not specifiedNot specified
Polyethenoxy di-hexadecanoate (GSC16)Not specifiedNot specified
Polyethenoxy di-octadecenoate (GSC18)0.381 x 10⁻⁴Not specified

Data derived from a study on related non-ionic gemini surfactants. nih.gov

The glutarate spacer's flexibility would also play a role in the interfacial behavior of this compound, influencing the conformation of the molecule at the interface and, consequently, its surface activity.

Mechanistic and Kinetic Investigations of Didodecyl Glutarate Reactions

Kinetic Studies of Esterification and Transesterification Processes

Kinetic studies are crucial for understanding the speed and mechanism of chemical reactions, such as the esterification process that synthesizes didodecyl glutarate. These studies provide essential data for optimizing reaction conditions to maximize yield and efficiency. The synthesis of this compound has been achieved through the esterification of glutaric acid with dodecanol (B89629). researchgate.net However, detailed kinetic investigations specific to this reaction are not extensively documented in publicly available literature.

The reaction order indicates how the rate of a reaction is influenced by the concentration of each reactant, while the rate constant is a proportionality constant that relates the reactant concentrations to the reaction rate at a specific temperature. researchgate.net Determining these parameters involves systematically varying the concentrations of reactants, such as glutaric acid and dodecanol, and measuring the corresponding changes in the rate of this compound formation.

While the general principles of determining reaction orders and rate constants for esterification are well-established, specific experimental values for the synthesis of this compound have not been found in the reviewed scientific literature. Such data would be invaluable for industrial-scale production and process design.

Activation energy (Ea) represents the minimum energy required for a chemical reaction to occur. researchgate.net Thermodynamic parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), provide insight into the energy changes and spontaneity of a reaction. These values can be determined by studying the effect of temperature on the reaction rate constant, often by applying the Arrhenius equation. researchgate.net

For the formation of this compound, specific experimentally determined values for activation energy and other thermodynamic parameters are not available in the reviewed literature. Research in this area would be necessary to fully characterize the energetic profile of its synthesis.

Determination of Reaction Orders and Rate Constants

Degradation Kinetics and Pathway Elucidation

Understanding the degradation kinetics and pathways of a chemical compound is essential for assessing its environmental fate and stability. This involves studying the rate at which the compound breaks down under various conditions and identifying the resulting degradation products. The degradation of an ester like this compound would likely proceed via hydrolysis of its ester bonds, breaking it down into glutaric acid and dodecanol.

However, specific studies focusing on the degradation kinetics and the elucidation of degradation pathways for this compound are not present in the available scientific reports.

Catalytic Mechanisms in Synthesis and Transformation

Catalysts are employed to increase the rate of a chemical reaction without being consumed in the process. In esterification, acids are common catalysts. The synthesis of this compound has been reported using para-toluene sulfonic acid (PTSA) as a catalyst. researchgate.net

The general mechanism for acid-catalyzed esterification, known as the Fischer-Speier esterification, involves the initial protonation of the carbonyl oxygen of the carboxylic acid (glutaric acid) by the catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (dodecanol). A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. The final step is the deprotonation of the ester to regenerate the acid catalyst and form the final product, this compound.

Reported Synthesis Conditions for this compound researchgate.net
ParameterValue
ReactantsGlutaric Acid, Dodecanol
Catalystpara-toluene sulfonic acid (PTSA)
Catalyst Concentration4%
Molar Ratio (Acid:Alcohol)1:2.5
Temperature130°C
Reaction Time6-7 hours

Molecular Self-Assembly and Aggregation Phenomena

Molecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For amphiphilic molecules, this can lead to the formation of aggregates like micelles or vesicles. This compound consists of a relatively polar glutarate core and two long, nonpolar dodecyl chains, giving it some amphiphilic character.

Despite this structural characteristic, there is no information available in the reviewed scientific literature regarding studies on the molecular self-assembly or aggregation phenomena of this compound. Investigations would be needed to determine if this compound forms any ordered supramolecular structures in solution or in the solid state.

Theoretical and Computational Chemistry of Didodecyl Glutarate Systems

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful tools for investigating the properties of complex chemical systems like didodecyl glutarate. These methods range from classical mechanics, which treats atoms as spheres and bonds as springs, to quantum mechanics, which provides a detailed description of electronic structure.

The flexibility of this compound, with its central five-carbon glutarate unit and two long dodecyl chains, gives rise to a vast number of possible three-dimensional arrangements, or conformations. Conformational analysis is the study of these different geometries and their relative energies. taltech.ee The most stable conformation represents the molecule's preferred shape, which in turn dictates its physical properties and how it interacts with other molecules.

The core glutarate portion of the molecule is known to adopt several key conformations. Studies on the glutarate anion have identified three primary metastable conformers: gauche-gauche, anti-gauche, and anti-anti (Figure 1). nih.gov More detailed ab initio molecular dynamics calculations on the singly charged glutarate anion reveal that the most stable backbone conformation possesses C₂ symmetry. rsc.org A less stable, asymmetric C₁ conformation exists at a higher energy level. rsc.org These foundational conformations of the glutarate core, combined with the numerous possible arrangements of the long dodecyl chains, create a complex potential energy surface for the entire this compound molecule.

Computational methods, such as molecular mechanics and Density Functional Theory (DFT), are employed to navigate this complexity. By systematically rotating the molecule's single bonds and calculating the steric and electronic energies of each resulting structure, a conformational landscape can be mapped. scribd.com Energy minimization algorithms then identify the low-energy conformers that are most likely to exist at a given temperature. For long-chain esters, the lowest energy conformer often features an "all-trans" or zigzag structure for the alkyl chains to minimize steric hindrance. researchgate.net

Table 1: Relative Energies of Glutarate Anion Conformers This table presents theoretical data for the glutarate anion, which serves as a model for the central unit in this compound.

ConformerPoint SymmetryRelative Energy (kJ/mol)Description
A C₂0.0Most stable conformer. The proton is symmetrically shared between the two carboxylate groups in an anti-anti arrangement. rsc.org
B C₁14.0Higher energy asymmetric conformer. rsc.org

Data sourced from ab initio molecular dynamics calculations. rsc.org

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov This approach is particularly valuable for understanding how molecules like this compound behave at interfaces, such as the boundary between oil and water or a liquid and a solid surface. nih.govacs.org Such interfacial behavior is critical for applications like lubrication, emulsification, and surface modification.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are solved to track the trajectory of each atom. univpm.it For a system containing this compound at an oil-water interface, a simulation box would be constructed with distinct oil and water phases, and the diester molecules would be placed at the boundary. The simulation would then reveal how the molecules orient themselves. It is expected that the polar ester groups would preferentially interact with the water phase, while the long, nonpolar dodecyl chains would extend into the oil phase.

Simulations on related long-chain molecules have shown that they can form ordered monolayers at surfaces. scribd.comresearchgate.net For instance, studies on dicarboxylates at mineral interfaces highlight that the geometry of the molecule, especially the distance between the polar functional groups, is crucial for how it binds to the surface. researchgate.net MD simulations can quantify properties like the surface area per molecule and the ordering of the alkyl chains, providing a molecular-level picture of the interfacial film. scribd.com This information is key to understanding the performance of this compound as a surfactant or boundary lubricant.

Quantum chemical calculations, primarily using Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. arxiv.orgyoutube.com These methods solve approximations of the Schrödinger equation to determine the electron density distribution, which governs a molecule's geometry, stability, and reactivity. nih.govnih.gov

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure with high accuracy, corroborating findings from conformational analysis. nih.gov

Calculate Atomic Charges: Map the distribution of partial positive and negative charges across the molecule. This is crucial for understanding electrostatic interactions, particularly at the polar ester groups.

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability. nih.gov

Predict Spectroscopic Properties: Quantum calculations can predict vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum. rsc.org This allows for a direct comparison between theoretical models and experimental data, helping to verify the calculated structure.

Studies on related molecules, such as glutaric acid and other esters, have successfully used DFT to elucidate reaction mechanisms and interpret spectroscopic data. nih.govnih.govnih.gov These calculations provide fundamental insights into the electronic nature of the ester functional groups and the hydrocarbon chains in this compound, which are essential for predicting its behavior.

Molecular Dynamics Simulations of Interfacial Behavior

Structure-Performance Relationship Predictions through Computational Design

A major goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic performance, a field known as Quantitative Structure-Activity/Property Relationship (QSAR/QSPR). mdpi.com By understanding these relationships, new molecules can be designed in silico with enhanced properties for specific applications. bigchem.eu

For this compound, computational methods can predict key performance indicators:

Plasticizing Ability: The effectiveness of a plasticizer depends on its ability to integrate into a polymer matrix, increase free volume, and lower the glass transition temperature. Computational studies on similar diesters have shown that longer, flexible alkyl chains are effective at this, acting as spacers between polymer chains. mdpi.com The two dodecyl chains of this compound suggest it would be an effective plasticizer, a hypothesis that can be quantified through simulations of its interaction with polymers like PVC.

Lubricity: As a potential lubricant, its performance depends on its ability to form a stable, low-friction film at an interface. MD simulations can model the shearing of this film under pressure, predicting its viscosity and load-bearing capacity.

Solubility and Partitioning: By calculating properties like the logarithm of the partition coefficient (logP), computational models can predict how this compound will distribute itself between immiscible phases, such as oil and water. acs.org This is vital for applications in extraction or as an emulsifier.

By systematically modifying the structure of this compound in a computational model—for instance, by changing the length of the alkyl chains or altering the central dicarboxylic acid unit—and then recalculating the relevant properties, a QSAR model can be built. This allows for the rapid screening of many potential candidate molecules to identify those with the most promising performance characteristics.

Reaction Mechanism Elucidation using Theoretical Tools

Theoretical tools are instrumental in elucidating the precise step-by-step pathway of chemical reactions. The synthesis of this compound, typically through the Fischer esterification of glutaric acid and dodecanol (B89629), can be studied in detail using quantum chemical calculations. ucsb.edu

The esterification reaction is generally acid-catalyzed and proceeds through several key steps:

Protonation of the carbonyl oxygen of glutaric acid.

Nucleophilic attack by the hydroxyl group of dodecanol on the protonated carbonyl carbon.

Formation of a tetrahedral intermediate.

Proton transfer and subsequent elimination of a water molecule.

Deprotonation to yield the final ester product. ucsb.edu

Computational chemistry can map the potential energy surface of this entire reaction. By calculating the energy of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. nih.gov This profile reveals the activation energy for each step, allowing for the identification of the rate-determining step. researchgate.net

Kinetic studies on the esterification of glutaric acid with alcohols have provided experimental data on reaction orders and activation energies. researchgate.net Theoretical calculations can complement these experiments by providing a molecular-level explanation for the observed kinetics. For example, theoretical models can explain why saturated dibasic acids like glutaric acid exhibit a maximum rate of esterification compared to shorter or longer dicarboxylic acids. researchgate.net This understanding can be used to optimize reaction conditions, such as temperature, pressure, and catalyst choice, to maximize the yield of this compound.

Applications in Advanced Materials Science and Engineering

Plasticizer Research and Development

Plasticizers are additives that increase the flexibility, or plasticity, of a material, most commonly a polymer like polyvinyl chloride (PVC). The effectiveness of a plasticizer is determined by its compatibility with the polymer matrix and its ability to reduce the intermolecular forces between polymer chains.

For a plasticizer to be effective in a polymer matrix such as PVC, it must have a balanced molecular structure containing both polar and non-polar elements. mdpi.com The polar part of the molecule, in this case, the ester groups of didodecyl glutarate, interacts with the polar sites on the PVC polymer chains. mdpi.combausano.com This interaction weakens the polymer-polymer chain bonding, allowing the chains to move more freely. bastone-plastics.comkinampark.com

The non-polar portion, the two long dodecyl (C12) alkyl chains, provides the bulk of the plasticizing effect by physically separating the PVC chains, thereby increasing the free volume and enhancing flexibility. mdpi.combausano.com The compatibility of a plasticizer with PVC is crucial; a molecule that is too non-polar will have poor compatibility, while one that is excessively polar might disrupt the polymer's crystalline structure too much. bausano.com Esters of dicarboxylic acids are known to be viable replacements for traditional phthalate (B1215562) plasticizers, offering good compatibility and performance. mdpi.comhallstarindustrial.com

The efficiency of a plasticizer is intrinsically linked to its molecular structure. Key relationships include:

Alkyl Chain Length: For dicarboxylic acid esters, the length of the alcohol-derived alkyl chains significantly impacts performance. Longer chains, like the dodecyl groups in this compound, generally increase plasticizing efficiency up to a certain point. However, very long chains can decrease compatibility with the polar PVC matrix. mdpi.com

Molecular Weight: Higher molecular weight plasticizers, such as this compound, tend to have lower volatility and reduced migration out of the polymer matrix. geomembrane.com This leads to greater permanence and durability of the plasticized product. However, an excessively high molecular weight can hinder diffusion into the polymer and reduce compatibility. geomembrane.com

Branching: The structure of the alkyl chain (linear vs. branched) is also critical. Linear chains, as found in this compound (derived from the straight-chain dodecanol), can sometimes lead to better low-temperature flexibility compared to their branched counterparts, although branched esters may exhibit lower migration rates. hallstarindustrial.comgeomembrane.com

The general principle is that the structure must balance the need for polymer chain separation (lubricity) with sufficient intermolecular attraction (compatibility) to prevent the plasticizer from being exuded over time. mdpi.comkinampark.com

Compatibility and Performance Enhancement in Polymer Matrices (e.g., PVC)

Lubricant Base Stock Formulations

Diesters are a well-established class of synthetic lubricant base stocks, prized for their excellent thermal stability and lubricity. This compound has been investigated for its potential in these formulations. researchgate.net

One of the most critical properties for a lubricant base stock is its resistance to oxidation at high temperatures, which can lead to sludge formation, increased viscosity, and corrosion. nih.govtainstruments.com Research into glutaric acid diesters has shown that they exhibit high oxidative stability. researchgate.net this compound, in particular, was found to be stable at temperatures exceeding 187°C. researchgate.net This high stability is advantageous for lubricants used in demanding applications. Furthermore, it possesses other favorable properties for a lubricant base stock, including a high flash point and a high viscosity index, which indicates less change in viscosity with temperature. researchgate.netresearchgate.net

Physicochemical Properties of this compound as a Lubricant Base Stock
PropertyValueSignificance in Lubrication
Oxidative Stability>187 °CResists breakdown at high temperatures, extending lubricant life. researchgate.net
Flash Point210 °CIndicates a low volatility and high temperature for safe operation. researchgate.net
Viscosity Index (VI)194Shows a relatively stable viscosity over a wide temperature range. researchgate.net
Physical StateSolid at room temperatureThis property may limit its use as a primary base stock in some applications but could be useful in grease formulations or as a blend component. researchgate.net

Surfactant and Emulsifier Systems

Surfactants are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. They typically contain both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head.

Responsive or "switchable" surfactants are a class of smart materials that can have their surfactant properties turned on or off by an external trigger, such as a change in pH, temperature, or exposure to a gas like carbon dioxide (CO₂). mdpi.comualberta.ca CO₂-responsive surfactants typically contain a functional group, such as a tertiary amine, amidine, or guanidine (B92328) group, that can be reversibly protonated by carbonic acid (formed when CO₂ dissolves in water). mdpi.comnih.gov This protonation changes the molecule's charge and hydrophilicity, thereby altering its surface activity. mdpi.com

While molecules with similar components, such as N-dodecyl glutamate, have been studied for their surfactant properties, this compound itself is a simple diester. wanabio.com It lacks the necessary amine or other basic nitrogen-containing functional group required to react with CO₂. Therefore, based on its chemical structure, this compound is not considered a CO₂-switchable surfactant. Research into CO₂-responsive systems focuses on molecules specifically designed with these triggerable groups. mdpi.comnih.gov

Environmental Fate and Ecotoxicological Research of Didodecyl Glutarate

Biodegradation Mechanisms and Pathways in Environmental Systems

The primary mechanism for the biodegradation of didodecyl glutarate in environmental systems is expected to be enzymatic hydrolysis. This process involves the cleavage of the two ester bonds, releasing glutaric acid and two molecules of dodecanol (B89629). This pathway is common for other diesters, with the rate of degradation being influenced by factors such as the length and branching of the alkyl chains oecd.orgscbt.comusda.gov. Studies on other long-chain diesters, such as succinates, have shown that biodegradation proceeds through the sequential hydrolysis of the ester linkages usda.gov.

Once hydrolyzed, the resulting compounds, glutaric acid and dodecanol, undergo further degradation. Glutaric acid is readily biodegradable in both aerobic and anaerobic conditions ajcsd.orgresearchgate.net. Under aerobic conditions, it is metabolized to carbon dioxide researchgate.net. Dodecanol, a long-chain fatty alcohol, is also known to be readily biodegradable in the environment oecd.orgnih.govnih.govresearchgate.net. The biodegradation of similar long-chain fatty acid esters has been shown to be rapid, with one study on a C12-containing ester showing over 65% degradation in 30 days santos.com.

Table 1: Inferred Biodegradation Profile of this compound and its Hydrolysis Products

Compound Expected Biodegradation Pathway Expected Rate Supporting Evidence
This compound Enzymatic hydrolysis to glutaric acid and dodecanol. Readily biodegradable (inferred). Based on studies of other long-chain diesters oecd.orgscbt.comusda.govsantos.com.
Glutaric Acid Aerobic metabolism to CO2; anaerobic degradation. Readily biodegradable. Experimental data available ajcsd.orgresearchgate.net.

| Dodecanol | Aerobic degradation. | Readily biodegradable. | Experimental data available oecd.orgnih.govchemicalbook.com. |

Environmental Distribution and Bioaccumulation Potential

The environmental distribution of this compound is largely governed by its physicochemical properties, particularly its high molecular weight and expected low water solubility. Similar to other long-chain aliphatic esters, it is anticipated to have a high octanol-water partition coefficient (log Kow), suggesting a strong tendency to adsorb to organic matter in soil and sediment europa.eucanada.ca. Consequently, the primary environmental compartments for this compound are expected to be soil and sediment, with limited partitioning to the water column europa.eu.

The bioaccumulation potential of this compound is a balance between its lipophilicity (fat-loving nature) and its rate of biodegradation. While its high log Kow suggests a potential for bioaccumulation in aquatic organisms, this is likely to be mitigated by its ready biodegradability santos.comcanada.ca. The hydrolysis of this compound yields glutaric acid and dodecanol, which have different bioaccumulation profiles.

Glutaric acid is highly soluble in water and has a low octanol-water partition coefficient, indicating a low potential for bioaccumulation ajcsd.orgresearchgate.netcoresta.org. In contrast, dodecanol has a moderate potential for bioconcentration in aquatic organisms chemicalbook.com. However, the rapid metabolism and degradation of dodecanol in organisms would likely prevent significant long-term bioaccumulation nih.gov.

Ecotoxicity Studies on Model Environmental Organisms

The aquatic toxicity of this compound would be a function of the parent compound and its degradation products.

Glutaric Acid: This compound generally exhibits low acute toxicity to aquatic organisms uzh.ch.

Dodecanol: This long-chain alcohol is very toxic to aquatic life, with acute effects observed at low concentrations for fish, aquatic invertebrates, and algae oecd.orgchemicalbook.comcarlroth.comeuropa.eu. However, its rapid biodegradation can reduce its environmental risk oecd.org.

Table 2: Aquatic Ecotoxicity Data for the Hydrolysis Products of this compound

Organism Substance Endpoint Value (mg/L) Reference
Fish (Pimephales promelas) Dodecanol 96h LC50 1.01 oecd.orgchemicalbook.com
Aquatic Invertebrate (Daphnia magna) Dodecanol 48h EC50 0.765 chemicalbook.comcarlroth.com
Algae (Desmodesmus subspicatus) Dodecanol 72h ErC50 0.66 carlroth.com
Algae (Pseudokirchneriella subcapitata) Glutaric Acid 72h ErC50 738

LC50: Lethal Concentration for 50% of the test population. EC50: Effect Concentration for 50% of the test population. ErC50: Effect concentration based on growth rate inhibition for 50% of the population.

Information on the terrestrial ecotoxicity and phytotoxicity of this compound is scarce. However, insights can be drawn from its components.

Glutaric Acid: It is considered irritating to skin, eyes, and the respiratory tract, but specific data on its toxicity to soil organisms or plants is limited inchem.orgscbt.com.

Dodecanol and other Fatty Alcohols: Long-chain fatty alcohols, including dodecanol, are used in agriculture as sucker control agents on plants like tobacco usda.govcoresta.org. They act by contact, causing desiccation of young, meristematic tissues usda.govusda.gov. At high concentrations, they can cause discoloration of root tips usda.gov. The phytotoxicity is generally localized and dependent on the formulation and concentration applied. Polyalkoxy fatty alcohols have been noted as being rather phytotoxic asme.org.

Given the expected strong adsorption of this compound to soil, terrestrial organisms could be exposed. However, its degradation into less harmful or readily biodegradable components would likely limit long-term adverse effects.

Future Research Directions and Emerging Challenges

Development of Sustainable Synthetic Methodologies

A primary challenge in the chemical industry is the shift towards green and sustainable manufacturing processes. For didodecyl glutarate, this involves innovating beyond traditional synthesis methods. Conventionally, it can be prepared through the esterification of glutaric acid with dodecanol (B89629), often using catalysts like para-toluene sulphonic acid (PTSA). researchgate.net Future research is focused on developing more environmentally benign and efficient synthetic routes.

Key research directions include:

Biocatalysis: Utilizing enzymes, such as lipases, as catalysts for the esterification process presents a green alternative. researchgate.net Lipase-catalyzed reactions can proceed under milder conditions, reduce byproducts, and offer high specificity. Research into modifying lipases to enhance their stability and activity in non-aqueous systems for synthesizing esters like this compound is a promising avenue. researchgate.net

Heterogeneous Catalysis: The development of solid, reusable catalysts, such as the SnCl4/C complex mentioned for related surfactant synthesis, could streamline manufacturing by simplifying catalyst separation and reducing waste. researchgate.net

Bio-based Feedstocks: A truly sustainable model requires the use of renewable starting materials. A significant advancement lies in the production of the precursor, glutaric acid, through the metabolic engineering of microorganisms like Corynebacterium glutamicum. rsc.org Research focused on optimizing fermentation processes to produce high yields of glutaric acid from renewable sources like glucose is critical for creating a fully bio-based this compound. rsc.org

A comparative table of potential synthetic routes highlights the shift towards sustainability.

Methodology Catalyst Precursors Advantages Challenges
Traditional Esterification p-Toluene Sulphonic Acid (PTSA) researchgate.netPetroleum-based Glutaric Acid, DodecanolEstablished, relatively high yield.Harsh conditions, catalyst removal, non-renewable feedstock.
Biocatalysis (Enzymatic) Lipases researchgate.netGlutaric Acid, DodecanolMild conditions, high selectivity, biodegradable catalyst.Enzyme cost and stability, reaction speed.
Green Chemistry Bio-based Glutaric Acid rsc.org, DodecanolRenewable feedstock, reduced carbon footprint.Optimizing fermentation yield and purity, process scale-up.

Advanced Characterization of Complex this compound Formulations

This compound is utilized in complex formulations such as cosmetics, pharmaceuticals, and industrial lubricants where it functions as an emollient, solubilizer, or plasticizer. ontosight.ai A significant challenge is to understand its behavior and interactions within these multi-component systems at a microscopic level. While standard techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm its chemical structure researchgate.net, they are insufficient for characterizing its role in complex matrices like emulsions or nanostructured lipid carriers (NLCs). google.com

Future research must employ advanced characterization techniques to probe these formulations:

Scattering Techniques: Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) can elucidate the nanostructure of formulations, revealing how this compound influences the arrangement of lipids in bilayers or the morphology of nanoparticles. researchgate.net

Microscopy: High-resolution microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are needed to visualize the morphology of nanoparticles and emulsions containing this compound. nih.gov

Rheology and Surface Science: Advanced rheological studies can quantify the textural and flow properties that this compound imparts to cosmetic creams or industrial greases. Surface-sensitive techniques are required to understand its function in forming protective films and reducing friction.

Integration of Artificial Intelligence and Machine Learning in Materials Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials science by accelerating the discovery and optimization of new materials. mdpi.comnih.gov For this compound and its analogues, AI presents a powerful tool to navigate vast design spaces that are intractable with traditional trial-and-error experimentation. rsc.org

Emerging opportunities and challenges in this domain include:

Predictive Modeling: ML models can be trained on existing data to predict the physicochemical properties (e.g., viscosity, melting point, solubility) of novel esters based on their molecular structure. mdpi.comnih.gov This could rapidly identify promising candidates for specific applications without the need for initial synthesis and testing.

Inverse Design: A paradigm shift from screening to generation, inverse design uses AI algorithms to design new molecules that possess a desired set of properties from the outset. arxiv.org This could be used to design a glutarate ester with optimal biodegradability and performance as a lubricant, for example.

Data Scarcity: The primary challenge for applying AI to a specific compound like this compound is the lack of large, high-quality datasets. Future efforts must include systematic data generation and the creation of comprehensive databases on the properties and performance of diesters to train robust AI models. rsc.org

Exploration of Multifunctional Applications in Green Chemistry

The role of this compound in green chemistry extends beyond its synthesis. research-solution.com Its inherent properties, such as being a diester of a naturally occurring diacid, make it a candidate for replacing less environmentally friendly chemicals. ontosight.ai Future research should focus on exploring and enhancing its functionality for advanced applications in green chemistry.

Key areas of exploration are:

Bio-based Lubricants and Plasticizers: There is a significant market for effective, biodegradable, and non-toxic lubricants and plasticizers to replace petroleum-based products. Research has demonstrated that glutaric acid diesters exhibit high oxidative stability and a high viscosity index, making them suitable for lubricant applications. researchgate.net Further studies are needed to evaluate the long-term performance and biodegradability of this compound in these roles.

Active Formulation Ingredient: Research can be directed towards modifying the this compound structure to incorporate additional functionalities. For instance, creating derivatives that not only act as emollients but also possess inherent antimicrobial or antioxidant properties for cosmetic or food packaging applications.

Smart Materials: Exploring the potential for this compound-based systems that respond to external stimuli (e.g., temperature, pH) could lead to novel applications in areas like controlled-release drug delivery or self-healing polymers.

Fundamental Understanding of Structure-Function Relationships at the Molecular Level

A deep, fundamental understanding of how the molecular structure of this compound dictates its macroscopic properties is crucial for its rational design and application. The current understanding is largely based on comparative studies; for example, this compound is a solid at room temperature with a high flash point (210°C) and viscosity index, unlike the shorter-chain dioctyl and didecyl glutarates which are liquids. researchgate.net

To advance beyond these empirical observations, future research must focus on:

Molecular Modeling and Simulation: Computational techniques like Molecular Dynamics (MD) simulations can provide unprecedented insight into how the long dodecyl chains and the glutarate backbone interact at the molecular level. acs.org These models can explain its emollient feel by simulating its interaction with skin lipids or its plasticizing effect by showing how it integrates within a polymer matrix.

Correlating Chain Structure to Performance: Systematic studies are needed to precisely correlate the alkyl chain length, branching, and saturation with key performance metrics. For example, understanding how acyl chain structure affects membrane fluidity and interactions with proteins is a key area of research in lipid science that can be applied here. acs.org

Quantum Mechanical Calculations: These calculations can elucidate the electronic structure and intermolecular forces that govern the compound's properties, providing a foundational understanding that can guide the design of next-generation materials.

By addressing these research directions and overcoming the associated challenges, the scientific community can unlock the full potential of this compound, paving the way for more sustainable, efficient, and advanced applications.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are recommended for characterizing Didodecyl glutarate in laboratory settings?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are critical for structural elucidation, particularly to confirm ester linkages and alkyl chain integrity. Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for purity assessment, with optimized column temperatures (e.g., 150–300°C gradients) to separate high-molecular-weight esters. For validation, compare retention indices and fragmentation patterns with structurally analogous esters like dimethyl glutarate .

Q. How can researchers optimize the synthesis of this compound to achieve high yields?

  • Methodological Answer : The esterification of glutaric acid with dodecanol requires strict stoichiometric control (1:2 molar ratio) under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Reflux conditions (140–160°C) with toluene as a solvent facilitate azeotropic water removal. Post-synthesis, purify via vacuum distillation or column chromatography to remove unreacted alcohols. Monitor reaction progress using thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) as the mobile phase .

Q. What are the standard protocols for assessing the thermal stability of this compound?

  • Methodological Answer : Thermogravimetric Analysis (TGA) under nitrogen atmospheres (heating rate: 10°C/min, range: 25–500°C) quantifies decomposition thresholds. Differential Scanning Calorimetry (DSC) identifies phase transitions (e.g., melting points). Ensure sample purity >95% to avoid confounding results from impurities, as seen in studies on dimethyl glutarate .

Advanced Research Questions

Q. How can conflicting data on the biodegradation rates of this compound be systematically analyzed?

  • Methodological Answer : Discrepancies often arise from variations in microbial consortia or test conditions. Standardize assays using OECD 301B (Ready Biodegradability) protocols, controlling parameters like pH, temperature, and inoculum source. Cross-validate with high-performance liquid chromatography (HPLC) to track parent compound degradation and metabolite formation. For context, refer to read-across strategies applied to diisobutyl glutarate, where data from dimethyl glutarate were adjusted for molar mass differences .

Q. What computational approaches are viable for predicting this compound’s physicochemical properties in data-poor scenarios?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models and molecular dynamics simulations can estimate logP, solubility, and vapor pressure. Use software like COSMOtherm or EPI Suite, parameterized with data from shorter-chain analogs (e.g., dimethyl glutarate). Validate predictions against sparse experimental data, as done for diisobutyl glutarate’s density and melting point .

Q. How should researchers address contradictions in reported cytotoxicity profiles of this compound?

  • Methodological Answer : Conduct comparative assays (e.g., MTT or neutral red uptake) across multiple cell lines (e.g., HEK293, HepG2) under standardized OECD guidelines. Control for ester hydrolysis products (e.g., glutaric acid), which may confound results. Apply read-across principles from dimethyl glutarate toxicity studies, where nasal lesions in rodents were linked to pH effects from acidic metabolites .

Q. What strategies reconcile discrepancies in this compound’s environmental fate across heterogeneous matrices (e.g., soil vs. aquatic systems)?

  • Methodological Answer : Perform compartment-specific fate studies using radiolabeled 14^{14}C-Didodecyl glutarate. In soil, assess adsorption coefficients (Kd) via batch equilibrium tests; in water, measure hydrolysis rates at varying pH and temperatures. Compare degradation pathways with those of diisobutyl glutarate, where ester cleavage dominates in alkaline conditions .

Methodological Considerations for Data Interpretation

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable thermal stability), systematically evaluate experimental variables:

    • Purity : Impurities >5% can skew TGA/DSC results.
    • Instrument Calibration : Cross-validate using reference standards (e.g., indium for DSC).
    • Environmental Controls : Humidity and oxygen levels during testing may alter degradation kinetics .
  • Read-Across Justification : For toxicity or property extrapolation, select analogs with ≤2 CH2 group differences in alkyl chains. Adjust for molar mass and hydrophobicity using Hansch equations, as demonstrated in EU-LCI value derivations for diisobutyl glutarate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.